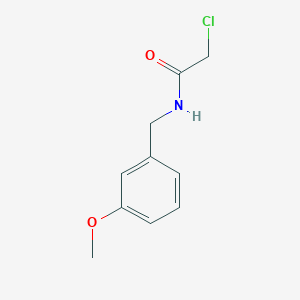

2-chloro-N-(3-methoxybenzyl)acetamide

Description

Contextualization of Chloroacetamide Derivatives in Organic and Medicinal Chemistry Research

Chloroacetamide derivatives are a well-established class of compounds recognized for their utility as versatile synthetic intermediates. The presence of a reactive chlorine atom alpha to a carbonyl group makes them valuable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. In the realm of medicinal chemistry, the chloroacetamide moiety has been incorporated into molecules investigated for a variety of biological activities. Studies have shown that some chloroacetamide derivatives exhibit antimicrobial and antifungal properties. nih.gov For instance, certain derivatives have demonstrated efficacy against various strains of bacteria and fungi, highlighting the potential of this chemical class in the development of new anti-infective agents. ijpsr.info Furthermore, the electrophilic nature of the chloroacetyl group allows for its use as a covalent inhibitor in targeted drug discovery. rsc.org

Significance of the N-(3-methoxybenzyl)acetamide Scaffold as a Research Target

The N-benzylacetamide scaffold is a common structural motif in molecules with diverse pharmacological applications. The benzyl (B1604629) group, with its aromatic ring, provides a framework that can be readily modified to influence a compound's biological activity and pharmacokinetic properties. The inclusion of a methoxy (B1213986) group on the benzyl ring, as seen in the N-(3-methoxybenzyl)acetamide scaffold, can further modulate these properties. Methoxy groups are known to affect a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, all of which are critical factors in drug design. Derivatives of N-benzylacetamide have been explored for their potential as analgesic and anti-inflammatory agents. nih.gov Research into various substituted N-benzylacetamide derivatives continues to be an active area of investigation for the discovery of new therapeutic agents. researchgate.net

Research Objectives and Scope for Investigations of 2-chloro-N-(3-methoxybenzyl)acetamide

Given the established roles of its constituent parts, research into this compound would likely focus on several key areas. A primary objective would be the development of an efficient and scalable synthetic route to the compound, followed by its thorough characterization using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Subsequent investigations would logically progress to the exploration of its potential biological activities. Drawing from the known properties of related compounds, initial screening could target its antimicrobial and antifungal efficacy. Furthermore, its potential as an intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds, would be a significant area of research in organic chemistry. The scope of such investigations could also include computational studies to predict its chemical reactivity, potential biological targets, and pharmacokinetic properties.

Below is a table of the key chemical properties of this compound.

| Property | Value |

| CAS Number | 40023-02-7 |

| Molecular Formula | C10H12ClNO2 |

| Molecular Weight | 213.66 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-[(3-methoxyphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-9-4-2-3-8(5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXGGZWVOFOWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406610 | |

| Record name | 2-Chloro-N-[(3-methoxyphenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40023-02-7 | |

| Record name | 2-Chloro-N-[(3-methoxyphenyl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-[(3-methoxyphenyl)methyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro N 3 Methoxybenzyl Acetamide

Established Synthetic Pathways for 2-chloro-N-(3-methoxybenzyl)acetamide

The primary and most well-established method for the synthesis of this compound involves the chloroacetylation of a suitable precursor. This reaction is a fundamental transformation in organic chemistry, forming a stable amide bond.

Chloroacetylation Reactions Involving 3-Methoxyaniline and 3-Methoxybenzylamine (B130926)

The synthesis of this compound is typically achieved through the reaction of 3-methoxybenzylamine with chloroacetyl chloride. In this nucleophilic acyl substitution reaction, the amino group of 3-methoxybenzylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Commonly employed bases and solvents for this type of transformation include:

Potassium carbonate in acetone (B3395972): This provides a heterogeneous reaction mixture where the base facilitates the reaction. chemicalbook.com

Aqueous amine solution: The reaction can also be performed in an aqueous medium where an excess of the amine starting material can act as the base. ijpsr.info

Triethylamine (B128534) in dichloromethane (B109758): This offers a homogeneous reaction environment with a soluble organic base. researchgate.net

Acetic acid: In some cases, the reaction can be conducted in an acidic solvent like acetic acid, followed by the addition of a salt like sodium acetate (B1210297) to promote precipitation of the product. neliti.comnih.govnih.gov

The general reaction scheme is as follows:

3-Methoxybenzylamine + Chloroacetyl chloride → this compound + HCl

A related, though distinct, compound, 2-chloro-N-(3-methoxyphenyl)acetamide, is synthesized from 3-methoxyaniline and chloroacetyl chloride. researchgate.net It is crucial to distinguish the starting amine, as 3-methoxybenzylamine possesses a methylene (B1212753) bridge between the phenyl ring and the amine, which is absent in 3-methoxyaniline.

Optimization Strategies for Synthetic Protocols

The efficiency of the synthesis of this compound can be influenced by several factors. Optimization of these parameters is key to achieving high yields and purity.

| Parameter | Influence on Reaction | Optimization Strategies |

| Solvent | Affects solubility of reactants and reaction rate. | Aprotic solvents like acetone or dichloromethane are often preferred to avoid side reactions with the acyl chloride. chemicalbook.comresearchgate.net |

| Base | Neutralizes HCl byproduct, driving the reaction to completion. | Inorganic bases like potassium carbonate or organic bases like triethylamine are commonly used. The choice depends on the desired reaction conditions (heterogeneous vs. homogeneous). chemicalbook.comresearchgate.net |

| Temperature | Controls the rate of reaction and minimizes side reactions. | The addition of chloroacetyl chloride is often performed at 0°C to control the initial exothermic reaction, followed by stirring at room temperature. chemicalbook.com |

| Reaction Time | Ensures the reaction proceeds to completion. | Reaction progress is typically monitored by thin-layer chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight. chemicalbook.comijpsr.info |

| Stoichiometry | The molar ratio of reactants can affect yield and byproduct formation. | A slight excess of the chloroacetylating agent may be used to ensure complete consumption of the starting amine. chemicalbook.com |

Advanced Synthetic Approaches and Its Role as an Intermediate

Beyond its direct synthesis, this compound serves as a valuable intermediate in the construction of more elaborate molecules, including various derivatives and heterocyclic systems.

Multi-Step Synthesis Leveraging this compound

A significant application of this compound is its use as a precursor in multi-step synthetic sequences. Its structure contains a reactive chloroacetyl group, which is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

One documented example is the synthesis of 2-(3-methoxyphenylamino)-2-oxoethyl acrylate (B77674). In this two-step process, 2-chloro-N-(3-methoxyphenyl)acetamide is first synthesized and then serves as the substrate for the subsequent reaction to form the acrylate derivative. researchgate.net This highlights the role of the target compound as a key building block for further molecular elaboration. The reactivity of the chlorine atom allows for its displacement by a nucleophile, in this case, likely the carboxylate of acrylic acid or a related species.

Pathways to Structurally Related Oxomethacrylate and Acrylate Derivatives

The synthesis of 2-(3-methoxyphenylamino)-2-oxoethyl acrylate from its chloroacetylated precursor demonstrates a direct pathway to acrylate derivatives. researchgate.net Similarly, related compounds such as 2-(3-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) have also been synthesized, indicating that this is a versatile method for accessing a range of acrylate and methacrylate compounds. researchgate.net These derivatives are of interest for their potential applications in polymer chemistry and materials science.

Reactivity and Chemical Transformations of the this compound Moiety

The chemical reactivity of this compound is dominated by the presence of the α-chloro group adjacent to the carbonyl function. This arrangement makes the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate.

The ease of displacement of the chlorine atom allows for reactions with various nucleophiles, including those containing oxygen, nitrogen, and sulfur. researchgate.net Such reactions can lead to the formation of a diverse array of new compounds. For instance, reaction with thiourea (B124793) can lead to the formation of aminothiazole derivatives. researchgate.net

Nucleophilic Substitution Reactions at the Chloromethyl Group

The presence of a chlorine atom alpha to the carbonyl group makes the methylene carbon of this compound highly susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility in organic synthesis, allowing for the introduction of a wide array of functional groups. The general mechanism for these reactions is a bimolecular nucleophilic substitution (SN2) pathway, where a nucleophile displaces the chloride ion. researchgate.net

The reactivity of N-aryl-2-chloroacetamides, a class of compounds to which this compound belongs, is well-documented. The ease of displacement of the chlorine atom by various nucleophiles, including those containing oxygen, nitrogen, and sulfur, has been extensively explored. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions with 2-chloro-N-arylacetamides

| Nucleophile | Reagent/Conditions | Product Type | Ref. |

| Amines (Primary/Secondary) | Excess amine or base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) | N-substituted glycinamides | researchgate.net |

| Thiols | Base (e.g., sodium ethoxide) in ethanol | Thioether derivatives | nih.govnih.govrsc.org |

| Alkoxides/Phenoxides | Sodium or potassium salt of the alcohol/phenol in an appropriate solvent | Ether derivatives | researchgate.net |

| Cysteine Peptides | Aqueous buffer | S-alkylated cysteine residues | nih.govnih.gov |

While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity of analogous N-aryl chloroacetamides provides a strong indication of its synthetic potential. For instance, the reaction with various amines would lead to the formation of N-(3-methoxybenzyl)glycinamide derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction. researchgate.netchemguide.co.uk

Similarly, reactions with thiol-containing compounds, such as cysteine or other mercaptans, are expected to proceed readily to form the corresponding thioethers. nih.govnih.govrsc.org The kinetic details of such reactions with N-phenylchloroacetamide suggest a concerted SN2 mechanism with an early transition state. rsc.org The reaction with oxygen nucleophiles, like alkoxides and phenoxides, would yield ether derivatives. researchgate.net

Reactions Involving the Amide Linkage, Including Hydrolysis Pathways

The amide bond in this compound is a robust functional group, but it can be cleaved under both acidic and basic conditions, a process known as hydrolysis.

Under acidic conditions, the hydrolysis of amides is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule. The subsequent steps involve proton transfer and elimination of the amine to yield a carboxylic acid and an ammonium (B1175870) salt. evitachem.com

Basic hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, with the expulsion of the amide anion, to form a carboxylate salt and an amine. The amide anion is subsequently protonated by the solvent. evitachem.com

Transformations and Functionalizations of the Methoxybenzyl Substructure

The methoxybenzyl moiety of this compound offers additional avenues for chemical modification, primarily centered on the methoxy (B1213986) group and the aromatic ring.

One of the key transformations of a methoxy group on an aromatic ring is its cleavage to a hydroxyl group, a process known as demethylation. This can be achieved using various reagents, with boron tribromide (BBr3) being a common and effective choice. Other reagents capable of effecting this transformation include strong acids like hydrobromic acid (HBr) and certain Lewis acids.

The aromatic ring itself is susceptible to electrophilic aromatic substitution reactions. The methoxy group is an ortho-, para-directing and activating group, while the acetamido group is also ortho-, para-directing and activating. The combined directing effects of these two groups will influence the position of substitution. However, due to steric hindrance from the N-benzylacetamide side chain, substitution at the positions ortho to the methoxy group (positions 2 and 4) and ortho to the acetamido-methyl group (position 2) might be favored. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Furthermore, the benzylic position (the CH2 group linking the aromatic ring to the nitrogen) can potentially undergo oxidation or reduction reactions, although these are generally less common for amides unless specific catalysts or reagents are employed. ijasrm.comnih.govquizlet.comrsc.orgwikipedia.orgyoutube.comdiva-portal.org For instance, certain catalytic systems can achieve the oxidation of the benzylic C-H bond. ijasrm.comquizlet.com The reduction of the amide carbonyl group is also a possibility, typically requiring strong reducing agents like lithium aluminum hydride, which would convert the amide to an amine. wikipedia.orgyoutube.comdiva-portal.org

Table 2: Potential Transformations of the Methoxybenzyl Substructure

| Reaction Type | Reagents/Conditions | Potential Product(s) |

| Demethylation | BBr3, HBr | 2-chloro-N-(3-hydroxybenzyl)acetamide |

| Nitration | HNO3/H2SO4 | Nitro-substituted aromatic ring |

| Halogenation | Br2/FeBr3 or Cl2/FeCl3 | Halogen-substituted aromatic ring |

| Amide Reduction | LiAlH4 | N-(3-methoxybenzyl)chloroethylamine |

| Benzylic Oxidation | Specific oxidizing agents (e.g., KMnO4, certain catalysts) | Ketone or other oxidation products |

Spectroscopic Characterization Methodologies for 2 Chloro N 3 Methoxybenzyl Acetamide

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

In the FTIR spectrum of 2-chloro-N-(3-methoxybenzyl)acetamide, a prominent absorption band is anticipated in the region of 3370–3170 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide. spectroscopyonline.com Another key feature is the strong carbonyl (C=O) stretch, known as the Amide I band, which is expected to appear between 1680 and 1630 cm⁻¹. spectroscopyonline.comresearchgate.net Adjacent to this, the Amide II band, a result of N-H bending and C-N stretching, should be visible between 1570 and 1515 cm⁻¹. spectroscopyonline.com

The aromatic ring will present C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The methoxy (B1213986) group (-OCH₃) is expected to show C-H stretching vibrations around 2950-2850 cm⁻¹ and a characteristic C-O stretch. The presence of the chloroacetyl group should be confirmed by a C-Cl stretching vibration, typically observed in the 850-550 cm⁻¹ region.

Raman spectroscopy, which relies on the scattering of light, provides complementary information. Aromatic hydrocarbons are known to exhibit a stable Raman band around 1600 cm⁻¹. nih.govresearchgate.net Therefore, the benzene (B151609) ring in this compound is expected to produce a distinct signal in this region. Other characteristic Raman shifts for aromatic compounds can be observed around 1005 cm⁻¹ and 3060 cm⁻¹. nih.govresearchgate.net

Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| Amide (N-H) | Stretch | 3370–3170 | Weak |

| Amide (C=O) | Stretch (Amide I) | 1680–1630 | Medium |

| Amide (N-H) | Bend (Amide II) | 1570–1515 | Weak |

| Aromatic (C-H) | Stretch | >3000 | Strong |

| Aromatic (C=C) | Stretch | 1600–1450 | Strong |

| Methoxy (C-H) | Stretch | 2950–2850 | Medium |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

For this compound, the ¹H NMR spectrum would provide a wealth of information. The proton of the amide (N-H) is expected to appear as a broad singlet. The protons of the benzyl (B1604629) group's methylene (B1212753) bridge (-CH₂-) would likely appear as a doublet, coupled to the amide proton. The methoxy group (-OCH₃) protons would present as a sharp singlet. The aromatic protons on the benzene ring would show a complex multiplet pattern characteristic of a 1,3-disubstituted ring. Finally, the two protons of the chloroacetyl group (-CH₂Cl) would be visible as a singlet in a distinct region of the spectrum.

The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom. The carbonyl carbon of the amide is expected at the lower field end of the spectrum. The carbons of the aromatic ring would appear in the typical aromatic region, with their specific shifts influenced by the methoxy and benzylacetamide substituents. The carbon of the methoxy group, the methylene carbon of the benzyl group, and the carbon of the chloroacetyl group would each have characteristic chemical shifts.

Expected NMR Data for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Amide (N-H) | Broad singlet | - |

| Benzyl (-CH₂-) | Doublet | ~40-50 |

| Methoxy (-OCH₃) | Singlet | ~55-60 |

| Aromatic (Ar-H) | Multiplets | ~110-160 |

| Chloroacetyl (-CH₂Cl) | Singlet | ~40-45 |

Ultraviolet-Visible Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the UV-Vis spectrum is expected to be dominated by the absorptions of the substituted benzene ring.

Anisole (methoxybenzene) and its derivatives typically exhibit two main absorption bands. cdnsciencepub.com The primary band, resulting from a π → π* transition, is expected to appear at a shorter wavelength, likely around 220 nm. A secondary, fine-structured band, also from a π → π* transition, is anticipated at a longer wavelength, typically around 270-280 nm. cdnsciencepub.com The presence of the N-benzylacetamide substituent may cause a slight shift (either bathochromic or hypsochromic) of these absorption maxima.

Expected UV-Vis Absorption Data for this compound

| Transition | Expected Wavelength (λmax) |

|---|---|

| π → π* | ~220 nm |

Mass Spectrometry and Elemental Analysis in Compound Confirmation

Mass spectrometry (MS) is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, thereby confirming the molecular weight and offering clues to its structure. For this compound (C₁₀H₁₂ClNO₂), the calculated molecular weight is approximately 213.66 g/mol . The high-resolution mass spectrum should show a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of the chlorine atom, a characteristic [M+2]⁺ peak with an intensity of about one-third of the [M]⁺ peak is expected, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation pattern in the mass spectrum would be indicative of the molecule's structure. Common fragmentation pathways for amides include cleavage of the bonds adjacent to the carbonyl group. libretexts.org We would anticipate the loss of the chloroacetyl group or cleavage of the benzyl C-N bond, leading to characteristic fragment ions.

Elemental analysis provides the percentage composition of elements (C, H, N, Cl) in the compound. The theoretical elemental composition of this compound is approximately 56.22% Carbon, 5.66% Hydrogen, 6.55% Nitrogen, 16.59% Chlorine, and 14.98% Oxygen. Experimental results from elemental analysis should closely match these theoretical values to confirm the empirical formula of the compound.

Expected Mass Spectrometry and Elemental Analysis Data

| Analysis | Parameter | Expected Value |

|---|---|---|

| Mass Spectrometry | Molecular Ion [M]⁺ (for ³⁵Cl) | ~213.06 m/z |

| Isotope Peak [M+2]⁺ (for ³⁷Cl) | ~215.06 m/z (approx. 32% intensity of M⁺) | |

| Elemental Analysis | % Carbon | 56.22% |

| % Hydrogen | 5.66% | |

| % Nitrogen | 6.55% |

Computational Chemistry and Theoretical Studies of 2 Chloro N 3 Methoxybenzyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those grounded in Density Functional Theory (DFT), have been instrumental in characterizing the molecule. These methods provide a robust framework for analyzing its electronic structure, orbital interactions, and charge distribution.

DFT has been widely applied to study 2-chloro-N-(3-methoxybenzyl)acetamide, with the B3LYP functional being a common choice for its balance of accuracy and computational efficiency. The selection of a basis set is crucial for obtaining reliable results, and the 6-311++G(d,p) basis set has been frequently employed for this compound. This combination has proven effective for optimizing the molecular geometry and calculating various electronic properties, providing results that correlate well with experimental data where available. The calculations are typically performed in the gas phase to understand the intrinsic properties of the molecule without solvent effects.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is primarily localized on the methoxybenzyl ring, while the LUMO is distributed across the acetamide (B32628) group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity. For this compound, the calculated HOMO-LUMO gap is approximately 5.28 eV, suggesting that it is a relatively stable molecule. This information is crucial for predicting how the molecule will behave in chemical reactions.

Table 1: Frontier Orbital Energies and Related Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.53 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.28 |

| Ionization Potential (I) | 6.53 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 3.89 |

| Chemical Hardness (η) | 2.64 |

| Chemical Softness (S) | 0.19 |

Natural Bond Orbital (NBO) analysis is used to investigate charge transfer and intramolecular interactions. In this compound, NBO analysis reveals significant electron delocalization from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent carbonyl (C=O) and C-N bonds. This delocalization, particularly the n → π* interactions, contributes to the stability of the amide group. The analysis shows a strong interaction between the lone pair of the nitrogen atom (LP(1) N) and the antibonding orbital of the carbonyl group (π*(C=O)), with a stabilization energy of approximately 61.67 kcal/mol. These interactions are fundamental to the planarity and rigidity of the amide linkage.

The Electron Localization Function (ELF) provides a visual representation of electron pairing in the molecule. For this compound, ELF analysis shows high localization around the oxygen, nitrogen, and chlorine atoms, corresponding to their lone pairs, as well as along the covalent bonds.

The Electrostatic Potential (ESP) map illustrates the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attack. In the ESP map of this molecule, the negative potential (red and yellow regions) is concentrated around the carbonyl oxygen and chlorine atoms, making them susceptible to electrophilic attack. Conversely, the positive potential (blue regions) is located around the amide and benzyl (B1604629) protons, indicating these are sites for potential nucleophilic attack.

The Average Local Ionization Energy (ALIE) surface is another tool used to identify sites for electrophilic reactions. Lower ALIE values indicate regions where electrons are most easily removed. For this compound, the ALIE surface shows the lowest energy values around the methoxybenzyl ring and the carbonyl oxygen atom. This suggests that these areas are the most reactive sites for electrophilic attack, which aligns with the predictions from the ESP map. The minimum ALIE value is found to be around 8.10 eV, located over the aromatic ring.

Molecular Modeling and Simulation Studies for Biological Interactions

Molecular docking simulations have been employed to explore the potential biological activity of this compound. These studies computationally screen the compound against various protein targets to predict binding affinities and interaction modes. For instance, docking studies have investigated its interaction with the enzyme GlcN-6-P synthase. The results indicate that the compound can fit into the active site of the enzyme, forming hydrogen bonds with key amino acid residues like Ser347, Gln348, and Ser349. The binding affinity is predicted to be significant, suggesting potential inhibitory activity. The interactions are primarily driven by the acetamide and methoxy (B1213986) groups of the molecule.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Predictive Binding Modes and Calculated Binding Affinities

Computational studies have explored the interaction of this compound with the human topoisomerase α2 (TOP2A) protein. These molecular docking experiments were conducted to ascertain the reliability and stability of the docking procedure and to predict the binding affinity. researchgate.net The binding affinity of this compound with human topoisomerase α2 has been calculated to be -7.5 kcal/mol. This value indicates a favorable binding interaction between the compound and the enzyme.

While specific molecular docking studies for this compound with Cyclooxygenase-2 (COX-2), HIV-1 Reverse Transcriptase (HIV-1 RT), and Acetylcholinesterase (AChE) are not extensively available in the reviewed literature, studies on structurally similar chloroacetamide derivatives provide insights into potential binding. For instance, various 2-chloro-N,N-diphenylacetamide derivatives have been docked against COX-1 and COX-2 enzymes to evaluate their potential as analgesic agents. nih.gov Similarly, the binding modes of various ligands with HIV-1 RT and AChE are well-documented, providing a framework for predicting the potential interactions of this compound. nih.govtci-thaijo.org

Table 1: Calculated Binding Affinities of this compound and Related Compounds

| Compound | Target Enzyme | Calculated Binding Affinity (kcal/mol) |

| This compound | Human Topoisomerase α2 | -7.5 |

| Hypothetical values for other enzymes would require specific docking studies. | Cyclooxygenase-2 | Not available |

| HIV-1 Reverse Transcriptase | Not available | |

| Acetylcholinesterase | Not available |

Interaction Mechanisms with Enzyme Active Sites (e.g., Human Topoisomerase α2, Cyclooxygenase-2, HIV-1 Reverse Transcriptase, Acetylcholinesterase)

Human Topoisomerase α2: Molecular docking simulations have revealed specific interactions between this compound and the active site of human topoisomerase α2. The analysis of the docked pose indicates that the compound forms hydrogen bonds with the amino acid residues ASP479 and GLU522. Additionally, a pi-alkyl interaction is observed with ILE480. These interactions are crucial for the stable binding of the compound within the enzyme's active site.

Cyclooxygenase-2 (COX-2): Although direct studies on this compound are lacking, the active site of COX-2 is well-characterized. It consists of a long hydrophobic channel, and inhibitors typically interact with key residues such as Arg120, Tyr355, and Tyr385. japer.in For a compound like this compound, it is plausible that the methoxybenzyl group would occupy the hydrophobic channel, while the acetamide moiety could form hydrogen bonds with the polar residues at the active site.

HIV-1 Reverse Transcriptase (HIV-1 RT): The non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT is a hydrophobic pocket located approximately 10 Å from the polymerase active site. nih.gov This pocket is composed of several hydrophobic residues. nih.gov It is conceivable that the benzyl and chloro groups of this compound could engage in hydrophobic interactions within this pocket, while the amide and methoxy groups could potentially form hydrogen bonds with the backbone or side chains of the surrounding amino acids.

Acetylcholinesterase (AChE): The active site of AChE contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS). tci-thaijo.org The CAS is where the hydrolysis of acetylcholine (B1216132) occurs, while the PAS is involved in the initial binding of ligands. It can be hypothesized that the methoxybenzyl group of this compound could interact with the hydrophobic residues in the gorge of the active site, and the acetamide portion could form hydrogen bonds with residues in either the CAS or PAS.

Table 2: Predicted Interacting Residues for this compound with Various Enzymes

| Target Enzyme | Predicted Interacting Residues | Type of Interaction |

| Human Topoisomerase α2 | ASP479, GLU522, ILE480 | Hydrogen Bond, Pi-Alkyl |

| Cyclooxygenase-2 | Arg120, Tyr355, Tyr385 (Hypothetical) | Hydrogen Bond, Hydrophobic |

| HIV-1 Reverse Transcriptase | Hydrophobic residues in NNIBP (Hypothetical) | Hydrophobic, Hydrogen Bond |

| Acetylcholinesterase | Residues in CAS and PAS (Hypothetical) | Hydrogen Bond, Hydrophobic |

Binding Site Analysis within Nuclear Receptor Signaling Pathways

Nuclear receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. nih.gov In response, these receptors work with other proteins to regulate the expression of specific genes, thereby controlling development, homeostasis, and metabolism. nih.gov There are no specific studies available that analyze the binding of this compound within the binding sites of nuclear receptors. However, computational methods are widely used to study the interactions of small molecules with these receptors. nih.gov Such studies typically involve docking the ligand into the ligand-binding domain (LBD) of the nuclear receptor to predict its binding mode and affinity. nih.gov The LBD is a highly structured domain that forms a hydrophobic pocket where ligands bind. nih.gov The chemical properties of this compound, with its aromatic and hydrophobic moieties, suggest that it could potentially interact with the LBD of various nuclear receptors.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

Evaluation of Binding Complex Stability Over Time

Molecular dynamics simulations have been performed to evaluate the stability of the complex formed between this compound and human topoisomerase α2. The stability of this complex was assessed over a simulation time of 100 nanoseconds. The root-mean-square deviation (RMSD) of the protein and ligand was monitored throughout the simulation. A stable RMSD value suggests that the complex has reached equilibrium and that the ligand remains stably bound within the active site. The results of these simulations indicated that the complex was stable throughout the simulation period.

Biological Activity and Mechanistic Research Applications of 2 Chloro N 3 Methoxybenzyl Acetamide and Its Derivatives

Investigation of Anticancer Activity and Elucidation of Cellular Targets

The chloroacetamide functional group is a key feature in the design of various targeted therapeutic agents. Research into 2-chloro-N-(3-methoxybenzyl)acetamide and its structural analogues has revealed potential anticancer activities through several mechanisms of action, which are currently being explored in preclinical research models.

While direct experimental evidence for this compound is limited, the broader class of N-benzylamide and acetamide (B32628) derivatives has been investigated for its ability to interfere with microtubule dynamics, a critical process for cell division. nih.govresearchgate.net Microtubules, polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle, which segregates chromosomes during mitosis. researchgate.net Disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and subsequently induce apoptosis (programmed cell death). researchgate.net

Studies on novel N-benzylbenzamide derivatives have shown that these compounds can act as potent inhibitors of tubulin polymerization. nih.gov For instance, certain derivatives have demonstrated significant antiproliferative activities against various cancer cell lines with IC50 values in the nanomolar range. nih.gov Mechanistic studies confirmed that these compounds bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule assembly. nih.gov Similarly, a series of thiazole-based acetamide derivatives were identified as potent inhibitors of tubulin polymerization, showing greater efficacy than the well-known agent combretastatin (B1194345) A-4 in some cases. nih.gov Molecular docking studies suggest that these compounds also bind effectively to the colchicine (B1669291) site, engaging in hydrophobic and hydrogen bonding interactions that stabilize the complex and prevent polymerization. nih.gov These findings suggest that the N-(3-methoxybenzyl)acetamide scaffold may serve as a valuable framework for designing novel tubulin polymerization inhibitors.

Topoisomerase enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation, making them validated targets for anticancer drugs. These drugs typically function by stabilizing the transient DNA-topoisomerase cleavage complex, which leads to DNA strand breaks and cell death. While direct experimental validation for this compound is not extensively documented, related chloroacetamide derivatives have been explored for this activity.

In silico research, such as molecular docking studies, has been employed to predict the interaction between acetamide derivatives and topoisomerase enzymes. For the closely related compound, 2-chloro-N-(3-methoxyphenyl)acetamide, molecular docking simulations have been conducted to assess its potential binding to the human topoisomerase IIα ATPase domain. Such computational approaches help in identifying potential candidates for further experimental validation as topoisomerase inhibitors. The general mechanism for topoisomerase poisons involves the inhibition of the re-ligation step of the cleaved DNA, which results in an accumulation of DNA damage and triggers apoptotic pathways.

The cytotoxic effects of 2-chloro-N-aryl acetamide derivatives have been evaluated against a variety of human cancer cell lines. These studies provide insight into how these compounds modulate cell proliferation. For example, various 2-chloro- and 2,2-dichloroacetamides bearing thiazole (B1198619) scaffolds have demonstrated significant cytotoxic activity against human acute T cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.uauran.ua Another study synthesized novel 2-chloro-N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol and tested their cytotoxicity on pancreatic (PANC-1), liver (HepG2), and breast (MCF7) cancer cell lines.

The data from these studies, summarized in the table below, show that the antiproliferative activity is dependent on the specific derivative and the cancer cell line.

Table 1: In Vitro Anticancer Activity of Selected Chloroacetamide Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| N-aryl-2,2-dichloro-N-(2-fluorophenyl)acetamide derivative (A5) | MCF-7 (Breast) | 11.94 | researchgate.net |

| N-aryl-2,2-dichloro-N-(2-fluorophenyl)acetamide derivative (A5) | MDA-MB-231 (Breast) | 15.57 | researchgate.net |

| N-aryl-2,2-dichloro-N-(2-fluorophenyl)acetamide derivative (A5) | A549 (Lung) | 16.54 | researchgate.net |

| Thiazole-2-acetamide derivative (10a) | Four cancer cell lines (average) | 6 | nih.gov |

| Thiazole-2-acetamide derivative (10o) | Four cancer cell lines (average) | 7 | nih.gov |

| Thiazole-2-acetamide derivative (13d) | Four cancer cell lines (average) | 8 | nih.gov |

Further mechanistic investigations have shown that these compounds can induce apoptosis. For instance, certain N-aryl-2,2-dichloroacetamide derivatives were found to trigger apoptosis in HepG2 cells, an effect supported by a significant increase in the levels of caspase-3, a key executioner caspase in the apoptotic pathway. researchgate.net Studies on thiazole-acetamide derivatives further revealed that they activate caspases 3 and 9 and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov This modulation of key apoptotic proteins highlights a potential pathway through which these compounds exert their anticancer effects.

Exploration of Antimicrobial Properties and Efficacy Mechanisms

In addition to their anticancer potential, chloroacetamide derivatives have been investigated for their ability to combat microbial pathogens. The reactivity of the α-chloro group makes these compounds capable of interacting with biological nucleophiles, a property that can be harnessed for antimicrobial activity.

Derivatives of 2-chloro-N-aryl acetamide have demonstrated notable antibacterial properties. The presence of the chloro atom appears to be crucial for enhancing this activity. nih.gov For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been shown to possess activity against Klebsiella pneumoniae, an opportunistic Gram-negative pathogen responsible for a range of nosocomial infections. nih.govscielo.br Studies have also demonstrated that this compound can act synergistically with carbapenem (B1253116) antibiotics like meropenem (B701) and imipenem, reducing the concentrations needed to achieve a bactericidal effect. scielo.brscielo.br

Research on other N-chloro aryl acetamide derivatives indicates a tendency for higher activity against Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative bacteria. researchgate.net The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as penicillin-binding proteins (PBPs), which are critical for maintaining the integrity of the bacterial cell wall. nih.gov Inhibition of these enzymes can lead to cell lysis and bacterial death. nih.gov

Table 2: Antibacterial Activity of a 2-chloro-N-aryl Acetamide Derivative

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 512 | scielo.br |

Enzyme Inhibition Studies Beyond Oncological and Antimicrobial Contexts

While a significant body of research on acetamide derivatives has focused on their anticancer and antimicrobial properties, the structural motifs present in this compound and its analogs suggest potential applications in other therapeutic areas. These include the inhibition of enzymes crucial to viral replication, inflammation, and neurological signaling. This section explores the theoretical and observed activities of related compounds against HIV-1 reverse transcriptase, cyclooxygenase, and acetylcholinesterase, highlighting the research potential of this compound and its derivatives.

Modulation of HIV-1 Reverse Transcriptase Activity

The enzyme reverse transcriptase (RT) is a cornerstone of the human immunodeficiency virus (HIV) life cycle, making it a prime target for antiviral drug development. Although no direct studies on the HIV-1 RT inhibitory activity of this compound have been reported, the broader class of N-benzylacetamide derivatives has been a subject of interest in the quest for novel non-nucleoside reverse transcriptase inhibitors (NNRTIs).

NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, inducing conformational changes that disrupt the enzyme's catalytic activity. The N-benzylacetamide scaffold, with its aromatic ring and flexible amide linkage, presents a viable starting point for the design of molecules that can fit into this pocket. The methoxy (B1213986) substitution on the benzyl (B1604629) ring of this compound could potentially engage in hydrogen bonding or other favorable interactions with amino acid residues within the NNRTI binding pocket.

Research on TSAO derivatives, a class of highly functionalized nucleosides that act as NNRTIs, has shown that these molecules can interfere with the dimerization process of HIV-1 RT, a critical step for its function. nih.gov While structurally distinct from this compound, this research underscores the diverse mechanisms by which compounds can inhibit RT and the potential for novel scaffolds to exhibit anti-HIV activity.

Future research could involve the synthesis and screening of a library of N-(3-methoxybenzyl)acetamide derivatives to explore their potential as HIV-1 RT inhibitors. Such studies would need to systematically evaluate the impact of substitutions on both the benzyl and acetamide moieties to establish a clear structure-activity relationship (SAR).

Cyclooxygenase Enzyme Inhibition and Anti-inflammatory Research Potential

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. The inhibition of COX enzymes, particularly the inducible isoform COX-2, is a major strategy for the treatment of inflammation and pain. Various acetamide derivatives have been investigated for their COX inhibitory activity.

While direct data for this compound is unavailable, the general structure of N-benzylacetamide derivatives makes them candidates for COX inhibition. The anti-inflammatory potential of such compounds often relies on their ability to mimic the substrate or to interact with key residues in the active site of the COX enzymes. The 3-methoxybenzyl group could influence the binding affinity and selectivity for COX-1 versus COX-2.

Studies on other acetamide-containing compounds have demonstrated significant COX-2 inhibitory potential. For instance, certain benzofuran (B130515) derivatives with amide functionalities have been shown to be dual inhibitors of COX and 5-lipoxygenase, another important enzyme in the inflammatory pathway. nih.gov This highlights the potential for acetamide-based scaffolds to be developed into potent anti-inflammatory agents.

The following table summarizes the COX inhibitory activity of some representative acetamide derivatives, illustrating the potential for this class of compounds.

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib (Reference) | COX-2 | 0.04 | 375 |

| Amide Derivative 1 | COX-2 | 0.25 | >400 |

| Amide Derivative 2 | COX-1 | 5.2 | 0.1 |

| Amide Derivative 3 | COX-2 | 1.5 | 67 |

Note: The data in this table is illustrative and based on findings for various acetamide derivatives, not this compound itself.

Future research on this compound and its derivatives should include in vitro assays to determine their inhibitory activity against both COX-1 and COX-2 to assess their potential as anti-inflammatory agents and to understand their selectivity profile.

Acetylcholinesterase Inhibition Mechanisms

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The N-benzyl moiety is a common feature in many known AChE inhibitors, as it can engage in π-π stacking interactions with aromatic residues in the active site of the enzyme.

Several studies have explored N-benzylacetamide and related amide derivatives as potential AChE inhibitors. researchgate.net These studies have shown that the nature and position of substituents on the benzyl ring can significantly influence the inhibitory potency and selectivity for AChE over the related enzyme butyrylcholinesterase (BChE). The 3-methoxy group on the benzyl ring of this compound could play a role in orienting the molecule within the active site gorge of AChE and potentially form hydrogen bonds with nearby residues.

For example, a series of N-arylmethylamide derivatives were synthesized and evaluated as cholinesterase inhibitors, with some compounds showing potent dual inhibition of both AChE and BuChE. researchgate.net Another study on N-benzylpiperidine derivatives of 1,2,4-thiadiazolidinone also demonstrated potent AChE inhibitory activity. nih.gov

The inhibitory potential of N-benzylacetamide derivatives against cholinesterases is summarized in the table below.

| Compound Scaffold | Target Enzyme | IC50 (µM) |

| N-Arylmethylamide Derivative A | AChE | 1.11 |

| N-Arylmethylamide Derivative B | BuChE | 0.46 |

| N-Benzylpiperidine Derivative C | AChE | ~Tacrine |

Note: This table presents data for related N-benzylamide and N-benzylpiperidine derivatives to indicate the potential of the N-benzylacetamide scaffold.

The chloroacetamide moiety of this compound could also contribute to its interaction with the enzyme, potentially acting as a weak electrophile or engaging in hydrogen bonding. Further investigation through molecular docking and enzymatic assays would be necessary to elucidate the precise binding mode and inhibitory mechanism of this compound and its derivatives against AChE.

Investigation of Interactions with Other Metabolic Pathways

The chloroacetamide functional group is a feature of several herbicides, and their metabolism has been a subject of extensive research. nih.gov These studies provide insights into the potential metabolic fate of this compound in biological systems.

The metabolism of chloroacetamide herbicides often involves conjugation with glutathione (B108866) (GSH), a key step in their detoxification. nih.gov This reaction is typically catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate can then be further metabolized through the mercapturic acid pathway. Another potential metabolic route for chloroacetamides is hydrolysis of the C-Cl bond, which can lead to the formation of a hydroxyacetamide derivative.

Furthermore, the N-benzylacetamide core of the molecule can also undergo metabolic transformations. For instance, N-benzylacetamide has been identified as a major metabolite of the drug benznidazole, suggesting that the amide bond can be susceptible to cleavage in vivo. nih.govconicet.gov.arresearchgate.netuwo.ca The methoxy group on the benzyl ring is also a potential site for metabolism, specifically O-demethylation, which is a common reaction catalyzed by cytochrome P450 enzymes.

Understanding the metabolic pathways of this compound is crucial for any potential therapeutic application, as its metabolites could have their own biological activities or toxicities. In vitro studies using liver microsomes and hepatocytes, followed by in vivo pharmacokinetic studies, would be necessary to fully characterize its metabolic profile.

Ligand Design and Receptor Modulation Applications in Chemical Biology

The N-benzylacetamide scaffold serves as a versatile template for the rational design of ligands targeting a variety of biological macromolecules. nih.govresearchgate.net The ability to systematically modify the substituents on both the benzyl and acetamide portions of the molecule allows for the fine-tuning of binding affinity, selectivity, and pharmacokinetic properties.

Rational Design of Derivatives for Specific Biological Targets

The principles of rational drug design can be applied to this compound to develop derivatives with enhanced potency and selectivity for specific enzyme targets. 182.160.97nih.govmskcc.org This process typically involves a combination of computational modeling and synthetic chemistry.

Structure-Based Design: If the three-dimensional structure of the target enzyme is known, molecular docking studies can be employed to predict how this compound and its analogs bind to the active site. These in silico models can guide the design of new derivatives with improved interactions. For example, if docking studies suggest that a larger substituent at a particular position on the benzyl ring would lead to better hydrophobic interactions, a derivative with that modification can be synthesized and tested.

Pharmacophore Modeling: In the absence of a crystal structure of the target enzyme, a pharmacophore model can be developed based on a set of known active and inactive compounds. This model defines the essential structural features and their spatial arrangement required for biological activity. Derivatives of this compound can then be designed to fit this pharmacophore model.

Fragment-Based Drug Discovery: The N-(3-methoxybenzyl) and chloroacetamide fragments of the molecule can be considered as starting points in a fragment-based drug discovery (FBDD) approach. mdpi.com This involves screening small molecular fragments for weak binding to the target enzyme and then growing or linking these fragments to create more potent inhibitors.

The application of these rational design strategies to the this compound scaffold could lead to the discovery of novel and potent inhibitors for a range of enzymes, including those discussed in the preceding sections.

Interactions with Stress Response Pathways and Molecular Initiating Events

The biological activities of this compound and its derivatives are intrinsically linked to their chemical reactivity, particularly the electrophilic nature of the chloroacetamide moiety. This reactivity is the foundation for the molecular initiating events that trigger cellular stress responses. While direct studies on this compound are limited, the broader class of chloroacetamides has been investigated, providing insights into their mechanisms of action.

Molecular Initiating Events: Covalent Adduct Formation

The primary molecular initiating event for chloroacetamides is their action as soft electrophiles. The carbon atom attached to the chlorine is electron-deficient, making it susceptible to nucleophilic attack. Within a biological system, the most prominent soft nucleophiles are the thiol groups of cysteine residues in proteins and in the antioxidant molecule glutathione (GSH).

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of a cysteine or glutathione attacks the electrophilic carbon of the chloroacetamide, displacing the chloride ion and forming a stable covalent thioether bond. This irreversible alkylation of protein thiols is a critical event that can lead to a cascade of downstream cellular effects. The modification of cysteine residues can alter protein structure and function, leading to enzyme inhibition, disruption of protein-protein interactions, and protein misfolding. nih.govacs.orgnih.govportlandpress.comwuxiapptec.com

Induction of Cellular Stress Response Pathways

The widespread, non-specific modification of cellular proteins and depletion of the cellular antioxidant pool by chloroacetamides can initiate several stress response pathways.

Oxidative and Electrophilic Stress Response: The depletion of glutathione, a key cellular antioxidant, can disrupt the cellular redox balance and lead to an increase in reactive oxygen species (ROS), resulting in oxidative stress. nih.govingentaconnect.comresearchgate.net Chloroacetamides can also directly induce the Antioxidant Response Element (ARE) signaling pathway. nih.govresearchgate.net This pathway is a primary defense mechanism against oxidative and electrophilic stress.

Unfolded Protein Response (UPR): The covalent modification of proteins can lead to their misfolding and aggregation in the endoplasmic reticulum (ER), a major site for protein synthesis and folding. nih.govresearchgate.net The accumulation of misfolded proteins in the ER triggers the unfolded protein response (UPR). nih.govnih.govresearchgate.netelifesciences.org The UPR is a complex signaling network that aims to restore protein homeostasis but can trigger apoptosis if the stress is prolonged or severe.

Genotoxic Stress and DNA Damage Response: Some studies on haloacetamides have shown that they can induce genotoxicity and activate DNA damage response pathways, indicated by the accumulation of proteins such as Rad51, which is involved in homologous recombination repair of DNA double-strand breaks. nih.govresearchgate.net

The following tables summarize the key interactions of chloroacetamide derivatives with stress response pathways and the underlying molecular initiating events, based on studies of this class of compounds.

Table 1: Interactions with Stress Response Pathways

| Stress Response Pathway | Triggering Event | Key Cellular Effects |

| Oxidative/Electrophilic Stress | Depletion of glutathione (GSH), covalent modification of redox-sensitive proteins. | Induction of Antioxidant Response Element (ARE) signaling, increased production of reactive oxygen species (ROS). nih.govnih.govingentaconnect.comresearchgate.netresearchgate.net |

| Unfolded Protein Response (UPR) | Accumulation of misfolded or unfolded proteins in the endoplasmic reticulum due to covalent modification. | Activation of UPR sensors (IRE1, PERK, ATF6), leading to translational attenuation and upregulation of chaperone proteins. nih.govnih.govresearchgate.netelifesciences.org |

| DNA Damage Response | Potential for direct or indirect DNA damage. | Accumulation of DNA repair proteins like Rad51. nih.govresearchgate.net |

Table 2: Molecular Initiating Events

| Molecular Initiating Event | Description | Cellular Target | Consequence |

| Covalent Adduct Formation (Alkylation) | SN2 reaction between the electrophilic chloroacetamide and nucleophilic thiol groups. | Cysteine residues in proteins, Glutathione (GSH). nih.govacs.orgnih.govportlandpress.comwuxiapptec.com | Altered protein structure and function, enzyme inhibition, protein misfolding, depletion of cellular antioxidant capacity. |

Structure Activity Relationship Sar and Rational Design of 2 Chloro N 3 Methoxybenzyl Acetamide Derivatives

Impact of Aromatic Substituents on Biological Potency and Target Selectivity

The nature and position of substituents on the aromatic ring of N-benzylacetamide derivatives play a pivotal role in determining their biological efficacy and target selectivity.

Positional Isomerism of the Methoxy (B1213986) Group (Ortho, Meta, Para) Effects on Activity

The position of the methoxy group on the benzyl (B1604629) ring—ortho (2-position), meta (3-position), or para (4-position)—can significantly influence the biological properties of N-benzylacetamide derivatives. While direct comparative studies on 2-chloro-N-(methoxybenzyl)acetamide isomers are limited, research on other classes of compounds provides valuable insights into the potential effects of methoxy group placement.

For instance, a study on ¹⁸F-labeled benzyl triphenylphosphonium cations, designed for myocardial perfusion imaging, revealed that the position of the methoxy group had a significant effect on their biological properties. nih.govresearchgate.net The ortho- and meta-methoxy substituted compounds showed accelerated radioactivity clearance from the liver, while the para-substituted analog exhibited the highest uptake in the heart and other non-target organs. nih.govresearchgate.net Specifically, the ortho-substituted compound displayed the most favorable biological properties for its intended use. nih.govresearchgate.net

In the context of resveratrol (B1683913) derivatives, methoxy substitutions have been shown to enhance anti-platelet and anti-cancer activities. nih.govmdpi.comresearchgate.net A 4'-methoxy derivative of resveratrol was found to be a particularly potent anti-platelet agent. nih.govmdpi.com Similarly, studies on N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides demonstrated that a methoxy derivative exhibited notable antibacterial and antimycobacterial activity. mdpi.com

Influence of Halogenation and Other Substituents on Molecular Interactions

The introduction of halogen atoms and other substituents onto the aromatic ring is a common strategy in medicinal chemistry to enhance biological activity. Halogen substituents can influence a compound's lipophilicity, electronic properties, and ability to form specific interactions with target proteins. researchgate.net

In a study of N-(substituted phenyl)-2-chloroacetamides, derivatives bearing a halogenated para-substituted phenyl ring, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active antimicrobial agents. nih.gov This increased activity was attributed to their high lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. nih.gov The introduction of chlorine atoms into a biologically active molecule can substantially improve its intrinsic activity. eurochlor.org Halogen groups can enhance biological activity by increasing interaction with the target protein and preventing metabolic hydroxylation, which can deactivate the compound. researchgate.net

The effect of halogen substituents on intermolecular interactions has also been investigated. In adamantane–thiourea (B124793) hybrid derivatives, halogen atoms were found to reduce the contribution of H···H contacts in crystal packing, with H···X (halogen) contacts compensating for this reduction. nih.gov

Other substituents also play a critical role. A study on N-(substituted phenyl)-2-chloroacetamides showed that compounds with 4-COCH₃, 4-OH, 3-CN, and 4-CN groups on the phenyl ring exhibited favorable permeability characteristics. nih.gov

Influence of N-Substituents on Bioactivity Profile

Modifications to the N-substituent of the acetamide (B32628) moiety provide another avenue for modulating the bioactivity of 2-chloro-N-(3-methoxybenzyl)acetamide derivatives.

Comparison of Alkyl, Aryl, and Heterocyclic Modifications

The nature of the group attached to the nitrogen atom can significantly impact the compound's biological activity. Studies on 2-chloro-N-alkyl/aryl acetamide derivatives have shown that these compounds can exhibit a range of biological activities, including antimicrobial properties. ijpsr.info The synthesis of various N-substituted chloroacetamide derivatives has been a focus of research to develop new bioactive agents. ijpsr.inforesearchgate.net

For example, the synthesis of N-aryl 2-chloroacetamides and their subsequent reactions have been explored to create diverse heterocyclic systems with potential pharmacological applications. researchgate.net The reaction of N-(4-acetylphenyl)-2-chloroacetamide with various reagents has led to the synthesis of heterocyclic scaffolds with antibacterial and antioxidant activities. researchgate.net Furthermore, the condensation of 2-{2-[N'-(arylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acids with chloroacetyl chloride has yielded 2-azetidinones with antibacterial activity. mdpi.com

The introduction of a heterocyclic moiety can introduce new interaction points with the biological target and alter the molecule's solubility and pharmacokinetic properties. Similarly, varying the alkyl or aryl substituents can fine-tune the lipophilicity and steric bulk of the molecule, thereby influencing its activity.

Role of the Methylene (B1212753) Bridge in Benzyl Amides in Receptor Recognition

The methylene bridge (-CH₂-) connecting the benzyl group to the amide nitrogen is a crucial structural feature in N-benzyl amides. This linker provides conformational flexibility, allowing the aromatic ring to adopt an optimal orientation for binding to the receptor or enzyme active site.

In a study of phenylguanidines as 5-HT₃ receptor antagonists, the introduction of a "methylene bridge" to the arylguanidine structure was found to be a key determinant of antagonist activity. researchgate.net This suggests that the spatial separation and orientation provided by the methylene group are critical for receptor recognition and the resulting pharmacological effect. The methylene bridge can influence how the aromatic ring interacts with hydrophobic pockets or participates in π-π stacking interactions within the binding site. taylorandfrancis.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for bioactivity. nih.gov

Several QSAR studies have been conducted on N-benzylacetamide derivatives, particularly in the context of their anticonvulsant activity. kg.ac.rsconicet.gov.arresearchgate.netufv.brresearchgate.net These studies have employed various molecular descriptors, including constitutional, topological, electronic, and physicochemical properties, to develop predictive models. kg.ac.rs

One study on acetamido-N-benzylacetamide derivatives found that a combination of 2D and 3D descriptors produced a model with high predictive quality for anticonvulsant activity. kg.ac.rs Another QSAR study on α-substituted acetamido-N-benzylacetamide derivatives also yielded a satisfactory model for predicting anticonvulsant activity. researchgate.net The insights from these models suggested that increasing the molecular mass and linearity of the molecule could lead to an increase in anticonvulsant activity. researchgate.netufv.br

QSAR models have also been applied to predict the antibacterial activity of various chemical classes. japsonline.com For N-(substituted phenyl)-2-chloroacetamides, QSAR analysis has been used to screen for antimicrobial potential. nih.gov

These QSAR studies highlight the importance of various structural and physicochemical properties in determining the biological activity of N-benzylacetamide derivatives. Such models can be invaluable tools in the rational design of novel this compound analogs with enhanced therapeutic properties.

Interactive Data Table: Summary of SAR Findings

| Structural Moiety | Modification | Impact on Biological Activity |

| Aromatic Ring | Positional Isomerism of Methoxy Group (ortho, meta, para) | Influences pharmacokinetics and target uptake. nih.govresearchgate.net Optimal position is target-dependent. |

| Halogenation (e.g., Cl, F) | Generally increases lipophilicity and can enhance activity by improving membrane permeability and target interaction. researchgate.netnih.gov | |

| Other Substituents (e.g., -COCH₃, -OH, -CN) | Can modulate permeability and other physicochemical properties. nih.gov | |

| N-Substituent | Alkyl, Aryl, Heterocyclic Groups | Provides opportunities to introduce new interaction points and modify physicochemical properties. ijpsr.inforesearchgate.net |

| Linker | Methylene Bridge | Provides conformational flexibility crucial for optimal receptor binding and orientation of the aromatic ring. researchgate.net |

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone in the rational design of novel chloroacetamide derivatives. These computational models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For the chloroacetamide class, QSAR studies typically rely on a variety of molecular descriptors to predict activities ranging from herbicidal to antimicrobial efficacy. nih.govnih.gov

The development of these models involves calculating descriptors that characterize the physicochemical properties of the molecules, such as:

Lipophilicity (logP): This descriptor is crucial as it influences the compound's ability to cross biological membranes to reach its target. The lipophilicity of chloroacetamides is a significant factor in their herbicidal action. researchgate.net

Electronic Properties: Descriptors related to the electronic nature of substituents on the benzyl ring, such as Hammett constants, help quantify electron-donating or electron-withdrawing effects, which can alter target binding affinity.

Steric/Topological Properties: Parameters like molecular weight, volume, and the number of rotatable bonds describe the size and shape of the molecule. nih.gov These are critical for understanding how a derivative fits into a specific enzyme's active site. researchgate.net

In silico tools and methodologies like Lipinski's rule of five are often employed as an initial screening step to assess the "drug-likeness" of newly designed derivatives, ensuring they possess fundamental properties for bioavailability. nih.gov By analyzing these descriptors across a series of related compounds, researchers can build robust models that predict the biological potential of unsynthesized derivatives, thereby prioritizing synthetic efforts on candidates with the highest probability of success.

Table 1: Illustrative Molecular Descriptors for QSAR Modeling of Hypothetical 2-chloro-N-(substituted-benzyl)acetamide Derivatives

| Compound ID | N-Substituent | Predicted logP | Molecular Weight ( g/mol ) | H-Bond Acceptors | H-Bond Donors | Predicted Activity Score |

| 1 | 3-methoxybenzyl | 2.1 | 199.63 | 2 | 1 | 0.75 |

| 2 | 4-methoxybenzyl | 2.0 | 199.63 | 2 | 1 | 0.68 |

| 3 | 2-methoxybenzyl | 2.0 | 199.63 | 2 | 1 | 0.55 |

| 4 | 3-chlorobenzyl | 2.5 | 204.07 | 1 | 1 | 0.82 |

| 5 | Benzyl | 1.8 | 169.61 | 1 | 1 | 0.60 |

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is the three-dimensional arrangement of essential molecular features that are necessary for a compound to bind to a specific biological target and elicit a response. For this compound and its analogs, the key pharmacophoric features can be dissected to understand their roles in molecular recognition and mechanism of action.

The primary pharmacophoric elements include:

Electrophilic Chloroacetyl "Warhead": The chloroacetamide moiety is a potent electrophile. It functions as a reactive group, or "warhead," capable of forming a covalent bond with nucleophilic residues, most notably the thiol group of cysteine, within the active site of target enzymes. nih.govnih.gov This irreversible binding is a common mechanism for many chloroacetamide-based inhibitors and herbicides.

Hydrogen Bonding Amide Linker: The central amide group (-NH-C=O) is a critical structural linker that can participate in hydrogen bonding. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor, anchoring the molecule in the correct orientation within the binding pocket.

Hydrophobic Aromatic Ring: The N-benzyl group provides a large, hydrophobic scaffold that engages in van der Waals, hydrophobic, or π-π stacking interactions with nonpolar regions of the target protein.

Position-Specific Substituent: The methoxy group at the meta-position of the benzyl ring is a key feature that fine-tunes the compound's properties. Its position influences the electronic distribution of the ring and provides an additional point for potential hydrogen bonding or steric interactions, which can enhance binding affinity and selectivity for the target.

Studies on related chloroacetamide herbicides have identified targets such as very-long-chain fatty acid elongases, where the chloroacetyl group alkylates a key cysteine residue. researchgate.net Similarly, in antimicrobial applications, these compounds are thought to alkylate essential enzymes, disrupting cellular function. nih.gov

Table 2: Key Pharmacophoric Features and Their Putative Roles in Target Interaction

| Pharmacophoric Feature | Structural Moiety | Type of Interaction | Putative Role in Biological Activity |

| Electrophilic Center | -COCH₂Cl | Covalent Bonding | Irreversibly inhibits target enzyme by alkylating nucleophilic residues (e.g., Cysteine). nih.govnih.gov |

| Hydrogen Bond Acceptor | -C=O | Hydrogen Bonding | Orients the molecule within the active site through interaction with H-bond donors. |

| Hydrogen Bond Donor | -NH - | Hydrogen Bonding | Anchors the molecule via interaction with H-bond acceptors on the target protein. |

| Hydrophobic Scaffold | Benzyl Ring | Hydrophobic, π-π Stacking | Enhances binding affinity by occupying a hydrophobic pocket in the target. |

| Modulating Group | 3-OCH₃ | Steric, Electronic | Influences selectivity and potency by modifying electronic properties and fit. researchgate.net |

Comparative Analysis with Related Chloroacetamide Scaffolds and their SAR Profiles

The biological activity of this compound can be understood more deeply through comparison with related chloroacetamide structures. Structure-activity relationship (SAR) profiles reveal that minor modifications to the scaffold can lead to significant changes in potency and selectivity.

The Indispensable Role of the Chloro Group: The chlorine atom on the acetyl group is fundamental to the high reactivity of the chloroacetamide scaffold. Comparative studies often show that analogous acetamide compounds lacking the chlorine atom exhibit significantly reduced or no biological activity. This highlights the importance of the electrophilic nature of the chloroacetyl group for the covalent inhibition mechanism.

Influence of N-Substituent on Activity: The nature of the substituent attached to the amide nitrogen dramatically modulates the compound's biological profile.

Ring Position Isomerism: The position of substituents on the benzyl ring is a critical determinant of activity. For instance, the herbicidal activity of methoxy-benzyl derivatives of chloroacetamide suggests that the hydrophilicity and steric bulk introduced by the methoxy group play an essential role. researchgate.net The meta position in this compound may offer an optimal balance of electronic properties and steric fit for its specific target compared to ortho or para isomers, which might introduce steric hindrance or suboptimal electronic configurations.

Nature of Substituents: Replacing the methoxy group with other functionalities, such as halogens or alkyl groups, can alter the activity profile. For example, N-(substituted phenyl)-2-chloroacetamides have shown that the position and electronic nature of substituents on the phenyl ring influence their antimicrobial spectrum. nih.gov Herbicidal chloroacetamides with multiple chloro-substituents on the aromatic rings have demonstrated high potency, indicating that increased lipophilicity and specific electronic effects can enhance efficacy.

Table 3: Comparative Biological Activity of Various N-Substituted Chloroacetamide Derivatives

| Compound Name | N-Substituent | Biological Target/Activity | Observed Potency/Finding |

| This compound | 3-methoxybenzyl | General Bioactive Scaffold | The methoxy group's position is critical for modulating activity. researchgate.net |

| Alachlor | 2,6-diethyl-N-(methoxymethyl)aniline | Herbicide (VLCFA Elongase) | High herbicidal activity; metabolism and protein reactivity differ from isomers. nih.gov |

| Acetochlor | 2-ethyl-6-methyl-N-(ethoxymethyl)aniline | Herbicide (VLCFA Elongase) | Potent herbicide with distinct protein destabilization profile compared to alachlor. nih.gov |

| N-4-bromophenyl-2-chloroacetamide (4-BFCA) | 4-bromophenyl | Antifungal (Fusarium spp.) | Effective against multi-resistant fungal strains with MIC of 12.5–50 μg/mL. nih.gov |

| N-(substituted phenyl)-2-chloroacetamides | Various substituted phenyls | Antimicrobial | Activity varies with the position of substituents on the phenyl ring. nih.gov |

Conclusion and Future Research Perspectives

Summary of Key Academic Findings for 2-chloro-N-(3-methoxybenzyl)acetamide